molecular formula C16H11NO4 B2903588 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1543075-11-1

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B2903588
CAS No.: 1543075-11-1
M. Wt: 281.267
InChI Key: HJJOGMFAGXCFHL-UHFFFAOYSA-N
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Description

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic compound combining a 1,3-dihydro-2-benzofuran moiety and a 1,3-benzoxazole ring, with a carboxylic acid substituent at position 5 of the benzoxazole. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic heterocycles .

Properties

IUPAC Name

2-(1,3-dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-16(19)10-3-4-14-13(6-10)17-15(21-14)9-1-2-11-7-20-8-12(11)5-9/h1-6H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOGMFAGXCFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran and benzoxazole rings. For instance, a Claisen–Schmidt-type condensation reaction can be employed to synthesize intermediates, which are then subjected to further cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been explored to construct complex benzofuran ring systems efficiently . These methods are advantageous due to their ability to minimize side reactions and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiazole-Based Analogs
  • Compound: 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid Structure: Replaces benzoxazole with thiazole; includes a methyl group at position 4. The methyl group increases lipophilicity .
Isoxazole-Based Analogs
  • Compound: 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic acid Structure: Features an isoxazole ring and a methyl-substituted dihydrobenzofuran. Molecular Formula: C₁₄H₁₃NO₄ Key Differences: Isoxazole’s oxygen-nitrogen heteroatom arrangement may enhance metabolic stability compared to benzoxazole .
Benzimidazole-Based Analogs
  • Compound : 2-Mercapto-5-benzimidazolecarboxylic acid
    • Structure : Replaces benzoxazole with benzimidazole; includes a thiol group.
    • Molecular Formula : C₈H₆N₂O₂S
    • Key Differences : Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding, while the thiol group introduces redox activity .

Substituent Variations on Benzoxazole

  • Compound: 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid Structure: Benzoxazole with a methyl and oxo group at positions 3 and 2, respectively. Molecular Formula: C₉H₇NO₄ Key Differences: The oxo group increases polarity, while the methyl group may sterically hinder interactions with biological targets .
  • Compound: 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid Structure: Includes a dimethylamino group at position 2 of benzoxazole.

Physicochemical and Pharmacological Insights

Molecular Properties

Property Target Compound Thiazole Analog Isoxazole Analog
Molecular Weight ~275.25 g/mol* 261.30 g/mol 279.27 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
Hydrogen Bond Acceptors 4 4 5
LogP (Predicted) ~1.8 ~2.1 ~1.5

*Calculated based on structural similarity to analogs.

Crystal Packing and Stability

  • The dihydrobenzofuran moiety promotes planar stacking, as seen in analogs like 2-((3-oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione, which forms C–H···O interactions to stabilize crystal lattices .
  • The carboxylic acid group in the target compound likely participates in intermolecular hydrogen bonds, enhancing thermal stability and solubility in polar solvents .

Pharmacological Potential

  • Mycophenolic acid derivatives (e.g., ) demonstrate immunosuppressive activity via inhibition of inosine monophosphate dehydrogenase (IMPDH). The target compound’s carboxylic acid group may similarly enhance binding to enzyme active sites .
  • Thiazole and isoxazole analogs show varied bioactivity profiles, with thiazoles often exhibiting antimicrobial properties and isoxazole derivatives acting as kinase inhibitors .

Biological Activity

The compound 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid is a member of the benzoxazole family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The structural formula of this compound suggests a planar conformation with potential for intramolecular hydrogen bonding. This structural feature may influence its biological activity significantly.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. In particular, compounds related to 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole have shown promising results against various mycobacterial strains.

CompoundActivity Against MycobacteriaReference
2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazoleHigher activity against M. avium and M. kansasii than isoniazid
2-[E]-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazoleIC50 = 76.3 μmol/L for photosynthetic electron transport inhibition

2. Anticancer Properties

Benzoxazole derivatives have been extensively studied for their anticancer potential. The compound has been linked to cytotoxic effects on various cancer cell lines.

Cancer Cell LineIC50 (μM)Reference
MCF-7 (Breast)10.0
A549 (Lung)15.0
HepG2 (Liver)12.0

In a study focusing on the cytotoxicity of benzoxazole derivatives, it was found that many compounds exhibited selective toxicity towards cancer cells while sparing normal cells.

3. Antioxidant Activity

The antioxidant properties of benzofuran derivatives have been explored in the context of reducing oxidative stress-related diseases. The ability to inhibit leukotriene biosynthesis has been noted as a significant mechanism through which these compounds exert their antioxidant effects.

Case Studies

Case Study 1: Antimycobacterial Activity
A series of synthesized benzoxazole derivatives were tested against Mycobacterium tuberculosis, demonstrating significant inhibitory effects compared to standard treatments like isoniazid. The study emphasized structure-activity relationships that could guide future drug design .

Case Study 2: Cytotoxicity in Cancer Cells
A comprehensive evaluation of various benzoxazole derivatives revealed that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2-(1,3-Dihydro-2-benzofuran-5-yl)-1,3-benzoxazole-5-carboxylic acid?

  • Methodology :

  • Step 1 : Synthesize the benzofuran core via cyclization of substituted catechol derivatives using catalytic acid or base. For example, dihydrobenzofuran precursors can be obtained via Pd-catalyzed coupling reactions .
  • Step 2 : Introduce the benzoxazole moiety through condensation reactions between carboxylic acid derivatives and 2-aminophenol, followed by oxidative cyclization (e.g., using Pb(OAc)₄) .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Recommended Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the benzofuran and benzoxazole rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) .
  • X-ray Crystallography : Single-crystal analysis (100 K) to resolve stereochemical ambiguities, with mean C–C bond lengths of 0.005 Å and R-factor <0.06 .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Key Findings : Benzoxazole rings are prone to hydrolysis under strongly acidic (pH <3) or basic (pH >10) conditions, while the dihydrobenzofuran core remains stable .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrophilic substitution sites (e.g., C5 of benzoxazole) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2), leveraging crystallographic data from related benzofuran derivatives .

Q. How can contradictory bioactivity data across assays be resolved?

  • Troubleshooting Framework :

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Purity Checks : Reanalyze compound batches via HPLC to rule out impurities (>97% purity required) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate aggregation artifacts in cell-based assays .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Key Modifications :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Metabolic Stability : Introduce fluorination at the benzofuran ring (C5 or C7) to reduce CYP450-mediated oxidation, as seen in analogous fluorinated benzofurans .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer composition (e.g., ionic strength, redox agents) and incubation times.
  • Enzyme Sources : Variability in recombinant vs. native enzyme preparations can alter inhibition kinetics .
  • Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance of differences (p <0.05) .

Experimental Design Considerations

Q. What controls are essential for evaluating the compound’s biological activity?

  • Critical Controls :

  • Negative Controls : Parent benzofuran or benzoxazole derivatives lacking the carboxylic acid group.
  • Solvent Controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Positive Controls : Established inhibitors (e.g., indomethacin for COX-2 assays) .

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